dPTyr(Me)AVP is a synthetic analog of the naturally occurring peptide hormone arginine-vasopressin (AVP). [] It acts as a potent and selective antagonist of the vasopressor (V1-receptor) response to AVP. [] dPTyr(Me)AVP is a valuable pharmacological tool for investigating the physiological and pathological roles of AVP, particularly in the cardiovascular system. []
Dptyr(Me)avp, also known as [d-Tyrosine(Me)]-arginine vasopressin, is a synthetic analog of the naturally occurring peptide hormone arginine vasopressin (AVP). This compound is primarily recognized for its role as a selective antagonist of vasopressin receptors, particularly in relation to the V1A and V1B receptor subtypes. Arginine vasopressin is involved in various physiological processes, including water retention, blood pressure regulation, and social behaviors.
Dptyr(Me)avp is synthesized through chemical methods, specifically solid-phase peptide synthesis. This approach allows for the precise assembly of peptide sequences, enabling the incorporation of modified amino acids like methylated tyrosine into the structure.
Dptyr(Me)avp is classified as a peptide antagonist. It acts on vasopressin receptors, which are G protein-coupled receptors involved in various physiological responses to AVP.
The synthesis of Dptyr(Me)avp typically employs solid-phase peptide synthesis (SPPS). This method involves:
The synthesis often requires careful control of reaction conditions to ensure high yield and purity. The use of specific coupling reagents and deprotecting agents is crucial for the successful formation of Dptyr(Me)avp.
Dptyr(Me)avp consists of a modified arginine vasopressin structure where the tyrosine residue has a methyl group attached to its side chain. The general formula can be represented as CHNOS.
Dptyr(Me)avp primarily functions as an antagonist in receptor-mediated pathways. Its interactions with vasopressin receptors can inhibit the typical responses elicited by AVP, such as vasoconstriction and water retention.
Research indicates that Dptyr(Me)avp exhibits high affinity for V1A and V1B receptors while showing significantly lower affinity for V2 receptors. This selectivity makes it a valuable tool for studying vasopressin's physiological roles without the confounding effects of activating V2 receptors.
Dptyr(Me)avp acts by binding to vasopressin receptors, blocking their activation by endogenous AVP. This blockade prevents downstream signaling pathways associated with vasoconstriction and fluid retention.
Studies have demonstrated that Dptyr(Me)avp can effectively reduce blood pressure responses mediated by AVP in experimental models, showcasing its potential therapeutic applications in conditions characterized by excessive vasopressin activity.
Dptyr(Me)avp has several applications in scientific research:
Arginine-vasopressin (AVP), a nonapeptide hormone synthesized in the hypothalamic supraoptic and paraventricular nuclei, serves as a master regulator of osmotic balance, cardiovascular homeostasis, and stress adaptation [2] [6]. Its release from the posterior pituitary is triggered by both osmotic stimuli (e.g., elevated plasma osmolality >285 mOsm/kg) and non-osmotic stimuli (e.g., hypotension, nausea, surgical stress) [2] [8]. AVP exerts its effects through three G-protein coupled receptor subtypes:
During physiological stress, sustained AVP release contributes to hyponatremia in conditions like heart failure or syndrome of inappropriate antidiuretic hormone secretion (SIADH) by promoting unregulated water retention [2] [8]. This pathophysiology provided the rationale for developing receptor-specific antagonists.
The development of vasopressin receptor antagonists evolved through distinct phases:
Table 1: Evolution of Vasopressin Receptor Antagonists
Era | Key Developments | Limitations |
---|---|---|
1970s–1980s | Peptide-based antagonists (e.g., linear AVP analogs); initial characterization of V1/V2 subtypes [4] [8] | Poor oral bioavailability; weak agonism in humans |
Early 1990s | First non-peptide V2 antagonist (OPC-31260) demonstrating aquaresis in humans [8] | Moderate selectivity |
1992 | Synthesis of d[Pen¹,Tyr(Me)²]AVP (Dptyr(Me)avp) as a selective V1a antagonist [5] [10] | Peptide structure limiting therapeutic use |
2000s–Present | FDA-approved small-molecule vaptans (e.g., tolvaptan, conivaptan) [3] [8] | Focused on V2 antagonism for hyponatremia |
Dptyr(Me)avp emerged as a landmark peptide antagonist due to its engineered selectivity for V1a receptors, achieved by strategic substitutions: deamination at position 1 and O-methylation of tyrosine at position 2 [5] [10]. Unlike later vaptans, it served primarily as a research tool to dissect V1a receptor functions in cardiovascular and behavioral physiology [5] [9].
Structural Features
Dptyr(Me)avp (C49H70N14O12S2; CID 119517) is a cyclic nonapeptide with calculated molecular mass 1111.48 Da [7] [10]. Key modifications enhance receptor selectivity and metabolic stability:
The compound’s 3D conformation stabilizes a β-turn structure essential for high-affinity V1a docking, as confirmed by nuclear magnetic resonance (NMR) studies [10].
Receptor Selectivity and Functional Effects
Dptyr(Me)avp exhibits nanomolar affinity for V1a receptors (Ki < 2 nM) with >1,000-fold selectivity over V2 and V1b subtypes [9] [10]. In vivo and in vitro studies demonstrate its functional impacts:
Table 2: Pharmacodynamic Profile of d[Pen¹,Tyr(Me)²]AVP
Parameter | Effect | Experimental Model |
---|---|---|
V1a antagonism | Inhibits AVP-induced vasoconstriction; blocks platelet aggregation | Rat aortic rings; human platelets [9] |
CNS modulation | Reduces AVP-mediated stress behaviors (e.g., flank marking, social memory) | Rodent behavioral assays [5] |
Water balance | No significant aquaresis; minimal impact on urine osmolality | Rat metabolic studies [10] |
ACTH suppression | Indirect inhibition via disrupted V1b-mediated corticotrophin release | Pituitary cell cultures [5] |
Mechanistically, it competitively inhibits AVP binding at V1a receptors, preventing Gq-protein activation and subsequent phospholipase C (PLC)-mediated calcium mobilization [9]. Unlike V2 antagonists (e.g., tolvaptan), it does not modulate AQP2 trafficking or cAMP production in renal tubules [6] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: